1-(2,3-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(2,3-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves the following steps:
Formation of the Urea Backbone: This can be achieved by reacting an appropriate isocyanate with an amine under controlled conditions.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(2,3-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(2,3-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(2,3-dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-11-9-17-10-20(15(11)21)8-7-18-16(22)19-12-5-4-6-13(23-2)14(12)24-3/h4-6,9-10H,7-8H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQJZAPIEDFMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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